Selective Vacuolar Uptake and Transport
Apigenin 7-O-malonylglucoside demonstrates selective, rapid accumulation into isolated parsley vacuoles, a property not shared by its non-acylated analog, apigenin 7-O-glucoside. This functional differentiation is critical for studies of plant secondary metabolite trafficking [1].
| Evidence Dimension | Vacuolar accumulation rate |
|---|---|
| Target Compound Data | Rapid, linear accumulation over time at concentrations as low as 20 nM |
| Comparator Or Baseline | Apigenin 7-O-glucoside; malonic acid |
| Quantified Difference | Accumulation observed for target compound; no accumulation of comparator (apigenin 7-O-glucoside) or malonic acid under any assay condition |
| Conditions | Isolated vacuoles from parsley cell cultures; incubation with 20 nM [2‴-(14)C]apigenin 7-O-(6-O-malonylglucoside) |
Why This Matters
This evidence confirms that the malonyl group is a necessary structural determinant for vacuolar sequestration; researchers studying plant flavonoid compartmentalization cannot use non-acylated apigenin glucosides as a substitute.
- [1] Matern, U., Reichenbach, C., & Heller, W. (1986). Efficient uptake of flavonoids into parsley (Petroselinum hortense) vacuoles requires acylated glycosides. Planta, 167, 183-189. View Source
